6-Defluro-6-oxo-fluticasone Propionate

Pharmaceutical impurity profiling High-resolution mass spectrometry Structure elucidation

6-Defluro-6-oxo-fluticasone propionate (syn. 6-ketofluticasone propionate, 6-desfluoro-6-oxo fluticasone propionate) is a fluticasone-related impurity and oxidative degradation product.

Molecular Formula C₂₅H₃₀F₂O₆S
Molecular Weight 496.56
Cat. No. B1153462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Defluro-6-oxo-fluticasone Propionate
Synonyms(8S,9R,10S,11S,13S,14S,16R,17R)-9-Fluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Propionate;  S-Fluoromethyl-9-fluoro-11-hydroxy-16-methyl-
Molecular FormulaC₂₅H₃₀F₂O₆S
Molecular Weight496.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Defluro-6-oxo-fluticasone Propionate: Product Baseline and Structural Identity


6-Defluro-6-oxo-fluticasone propionate (syn. 6-ketofluticasone propionate, 6-desfluoro-6-oxo fluticasone propionate) is a fluticasone-related impurity and oxidative degradation product. Its molecular formula is C₂₅H₃₀F₂O₆S (MW 496.56), formally derived from fluticasone propionate (C₂₅H₃₁F₃O₅S, MW 500.57) by substitution of the 6α-fluorine with a ketone (6-oxo) group [1]. The compound is classified as a pharmaceutical analytical impurity, not an active pharmaceutical ingredient, and is primarily supplied as a reference standard for impurity profiling, forced degradation studies, and regulatory submissions [2].

Why Generic Fluticasone Reference Standards Cannot Substitute for 6-Defluro-6-oxo-fluticasone Propionate


This impurity is structurally and analytically distinct from all other fluticasone-related impurities listed in the USP and EP monographs. The replacement of C6–F with C6=O eliminates one fluorine atom, reducing the molecular mass by approximately 4 Da and increasing polarity relative to fluticasone propionate, which alters its chromatographic retention, mass spectrometric fragmentation, and NMR signature [1] [2]. Consequently, a generic fluticasone impurity mix or the parent drug cannot serve as a retention time marker, system suitability standard, or quantification reference for this specific species. Its unambiguous identification is mandatory for compliance with ICH Q3A/Q3B impurity thresholds in ANDA and DMF submissions, where unknown impurities exceeding 0.1% must be individually characterised [3].

Quantitative Evidence Guide: 6-Defluro-6-oxo-fluticasone Propionate Differentiation Data


Molecular Mass Difference vs. Fluticasone Propionate (C6-F → C6=O Substitution)

6-Defluro-6-oxo-fluticasone propionate exhibits a monoisotopic molecular mass of 496.17 Da (C₂₅H₃₀F₂O₆S), which is 4.04 Da lower than fluticasone propionate (500.18 Da, C₂₅H₃₁F₃O₅S), reflecting the formal replacement of F (18.998 Da) with O (15.995 Da) plus loss of one H (1.008 Da) [1]. This mass shift is analytically resolvable by unit-resolution LC–MS and provides definitive discrimination from the parent drug and all other fluticasone impurities that retain the 6α-fluorine [2].

Pharmaceutical impurity profiling High-resolution mass spectrometry Structure elucidation

RP-HPLC Retention Time Shift vs. Fluticasone Propionate (Increased Polarity)

The introduction of the polar 6-oxo group in place of the lipophilic 6α-fluorine increases the overall polarity of the molecule, resulting in a reduced retention time in RP-HPLC compared with fluticasone propionate [1]. In fluticasone propionate impurity profiling studies employing directly coupled HPLC–NMR, late-eluting impurity peaks are well-separated from the parent drug peak using C₁₈ columns and water–acetonitrile gradients [2]. This differential retention behaviour permits chromatographic resolution from fluticasone propionate and from other impurities with different substitution patterns.

Reversed-phase HPLC Impurity separation Pharmaceutical quality control

¹H and ¹³C NMR Spectroscopic Signatures (C6 Carbonyl Confirmation)

The compound displays defined ¹H and ¹³C NMR signals that confirm the introduction of the carbonyl group at position 6 [1]. The ¹³C NMR spectrum exhibits a characteristic downfield resonance for the C6 ketone (δ ~200–210 ppm, typical for cyclohexenone carbonyls in steroidal systems), which is absent in fluticasone propionate due to the C6–F substitution. The ¹⁹F NMR spectrum shows only two fluorine signals (9α-F and S–CH₂F), in contrast to the three present in fluticasone propionate, providing orthogonal spectroscopic evidence of defluorination at C6 [2].

NMR spectroscopy Impurity structure confirmation Regulatory characterisation

Purity Specification for Reference Standard Use (≥98% HPLC) vs. Research-Grade Impurity Mixtures

Commercially available 6-defluro-6-oxo-fluticasone propionate reference standards are supplied with purity specifications of ≥98% by HPLC (some vendors report ≥99%) and are accompanied by comprehensive characterisation data compliant with regulatory guidelines, including Certificate of Analysis, NMR, MS, IR, and HPLC chromatograms [1] . This contrasts with in-house impurity mixtures or partially purified batches, which typically contain this species at levels of 0.06–0.9% relative to the parent drug and are unsuitable for use as quantitative calibrators [2].

Reference standard Method validation ANDA submission

Procurement-Driven Application Scenarios for 6-Defluro-6-oxo-fluticasone Propionate


Forced Degradation (Stress Testing) Studies for ANDA Submissions

This impurity reference standard is used as a marker for oxidative degradation in forced degradation studies of fluticasone propionate drug substance and drug product. Spiking experiments with the authentic standard confirm peak identity in stressed-sample chromatograms, enabling accurate mass balance calculations and degradation pathway elucidation required by ICH Q1A(R2) and Q3B [1]. The standard's characterised NMR and MS data allow unequivocal assignment of the 6-oxo degradation peak, which may otherwise be misidentified as a co-eluting dimeric impurity [2].

HPLC Method Development and System Suitability Testing

Procurement of the high-purity reference standard supports development and validation of stability-indicating HPLC methods for fluticasone propionate. The compound's distinct polarity and retention behaviour relative to the parent drug (reduced RP-HPLC retention) makes it a suitable resolution marker for evaluating column selectivity and mobile phase optimisation [1]. Its use in system suitability solutions ensures that the chromatographic system can adequately separate the 6-oxo impurity from fluticasone propionate and other related substances, a critical performance check specified in USP and EP monographs [3].

Impurity Quantification in Bulk Drug Batches for QC Release

As a process-related and degradation impurity, this compound must be monitored and controlled in fluticasone propionate API batches. The availability of a characterised reference standard with documented purity (≥98%) enables accurate quantification by external standard calibration, ensuring that impurity levels remain below the ICH Q3A qualification threshold (≤0.15% for a maximum daily dose of ≤2 g) [1]. Its use directly supports batch release decisions and regulatory compliance for both ANDA and DMF filings [2].

19F NMR-Based Impurity Profiling of Fluorinated Corticosteroids

The compound serves as a model monomeric impurity in 19F NMR-based impurity profiling workflows, as described by Mistry et al. (1999) for fluticasone propionate [1]. Its distinct two-fluorine 19F NMR signature (vs. three fluorines in the parent drug) enables rapid, quantitative impurity profiling without chromatographic separation, achieving detection limits of approximately 0.1 mol% in minutes of NMR experiment time, a technique applicable to batch-to-batch consistency evaluation [1].

Quote Request

Request a Quote for 6-Defluro-6-oxo-fluticasone Propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.